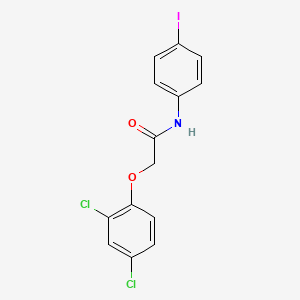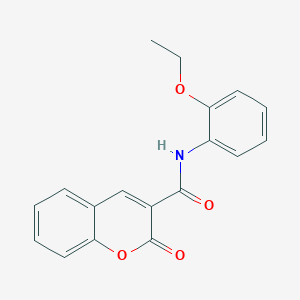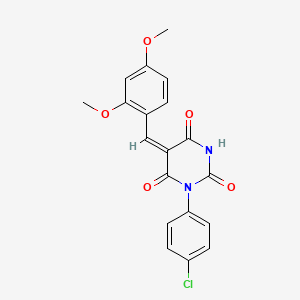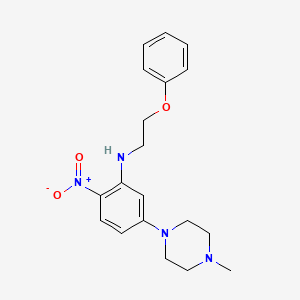![molecular formula C18H18BrClN2O3 B11692814 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(5-bromo-2-hydroxyphényl)méthylidène]-4-(4-chloro-2-méthylphénoxy)butanehydrazide est un composé de base de Schiff. Les bases de Schiff sont généralement formées par la condensation d’amines primaires avec des composés carbonylés.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N’-[(E)-(5-bromo-2-hydroxyphényl)méthylidène]-4-(4-chloro-2-méthylphénoxy)butanehydrazide implique la réaction de condensation entre le 5-bromo-2-hydroxybenzaldéhyde et la 4-(4-chloro-2-méthylphénoxy)butanehydrazide. La réaction est généralement effectuée dans un solvant d’éthanol sous reflux afin de faciliter la formation de la base de Schiff. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et recristallisation dans l’éthanol pour obtenir des cristaux purs .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques à ce composé ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction afin de maximiser le rendement et la pureté, l’utilisation de solvants et de réactifs de qualité industrielle et l’emploi de réacteurs à écoulement continu pour améliorer l’efficacité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
La N’-[(E)-(5-bromo-2-hydroxyphényl)méthylidène]-4-(4-chloro-2-méthylphénoxy)butanehydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle phénolique peut être oxydé en dérivé quinone.
Réduction : Le groupe imine (C=N) peut être réduit en amine.
Substitution : Les substituants brome et chlore peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH₃) ou le tert-butylate de potassium (KOtBu) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de dérivés quinoniques.
Réduction : Formation d’amines correspondantes.
Substitution : Formation de dérivés phényliques substitués.
Applications de la recherche scientifique
La N’-[(E)-(5-bromo-2-hydroxyphényl)méthylidène]-4-(4-chloro-2-méthylphénoxy)butanehydrazide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme ligand en chimie de coordination pour former des complexes métalliques.
Biologie : Recherchée pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Explorée pour son potentiel en tant qu’agent anticancéreux en raison de sa capacité à interagir avec les macromolécules biologiques.
Industrie : Utilisée dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Applications De Recherche Scientifique
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action de la N’-[(E)-(5-bromo-2-hydroxyphényl)méthylidène]-4-(4-chloro-2-méthylphénoxy)butanehydrazide implique son interaction avec diverses cibles moléculaires. Le composé peut former des complexes de coordination avec des ions métalliques, ce qui peut améliorer son activité biologique. Il peut également interagir avec des enzymes et des protéines, inhibant potentiellement leur fonction et conduisant à des effets antimicrobiens ou anticancéreux.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-[(E)-(5-bromo-2-hydroxyphényl)méthylidène]-4-méthoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy-3-méthoxyphényl)méthylidène]amino}-1-méthyl-2-phényl-1,2-dihydropyrazol-3-one
Unicité
La combinaison de ces substituants peut améliorer sa capacité à former des complexes de coordination et à interagir avec des cibles biologiques, ce qui en fait un composé précieux pour diverses applications de recherche scientifique .
Propriétés
Formule moléculaire |
C18H18BrClN2O3 |
|---|---|
Poids moléculaire |
425.7 g/mol |
Nom IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-(4-chloro-2-methylphenoxy)butanamide |
InChI |
InChI=1S/C18H18BrClN2O3/c1-12-9-15(20)5-7-17(12)25-8-2-3-18(24)22-21-11-13-10-14(19)4-6-16(13)23/h4-7,9-11,23H,2-3,8H2,1H3,(H,22,24)/b21-11+ |
Clé InChI |
NDBFJCPGDVMFJK-SRZZPIQSSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)



![Methyl 2-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11692797.png)


![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)
![2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11692837.png)
